

The Pharmacokinetics and Bioavailability of Nilvadipine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics, bioavailability, and metabolic fate of **nilvadipine**, a dihydropyridine calcium channel blocker. The information presented herein is synthesized from a range of preclinical and clinical studies to support research and development activities.

Pharmacokinetic Profile

Nilvadipine is characterized by rapid and complete absorption following oral administration, but it undergoes extensive first-pass metabolism, which significantly influences its bioavailability.

Absorption

Following oral administration, **nilvadipine** is absorbed quickly and completely from the gastrointestinal tract.[1][2] In healthy male volunteers, maximum plasma concentrations (Cmax) are typically reached between 1.08 and 1.50 hours after dosing.[3]

Distribution

Nilvadipine exhibits a high volume of distribution at steady-state (greater than 4 L/kg) in all animal species studied, indicating extensive distribution into tissues.[4] After intravenous administration in rats, radioactivity from 14C-labeled **nilvadipine** was rapidly distributed to various tissues, with high concentrations maintained in the liver and kidneys.[5] The long final



elimination half-life of 15 to 20 hours in humans is likely attributable to a slow redistribution of the drug from tissue compartments back into the systemic circulation.

Nilvadipine is highly bound to plasma proteins. The unbound, or free, fraction of **nilvadipine** in plasma is low across various species: 1.94% in mice, 1.89% in rabbits, and 0.85% in dogs. In humans, **nilvadipine** binds non-specifically to plasma lipoproteins, including high-density lipoprotein (HDL) and low-density lipoprotein (LDL).

Metabolism

The primary factor limiting the systemic availability of **nilvadipine** is extensive first-pass metabolism in the liver. This process is mediated by the cytochrome P450 (CYP450) enzyme system. The main metabolic transformations involve:

- Oxidation of the 1,4-dihydropyridine ring to its pyridine analogue.
- Hydrolysis of the 5-isopropyl ester or 3-methyl ester group to a carboxylic acid.
- Hydroxylation of the 6-methyl group or the methyl group of the isopropyl ester chain.

These biotransformation pathways result in the formation of inactive metabolites. The disposition of **nilvadipine** can be stereoselective and species-dependent; for instance, after oral dosing in male rats, the plasma concentration of the more potent (+)-**nilvadipine** was lower than that of the (-)-enantiomer, while in dogs, the concentration of the (+)-enantiomer was significantly higher.

Excretion

Nilvadipine is eliminated from the body primarily as inactive metabolites via the kidneys. Following administration of radiolabeled **nilvadipine** in animal studies, only trace amounts of the unchanged drug were found in urine and bile. In bile duct-cannulated rats, approximately 75% of the radioactive dose was excreted in the bile. In dogs, urinary excretion accounted for 56-61% of the administered radioactive dose. Unchanged **nilvadipine** was not detected in human urine.

Bioavailability



Absolute and Dose-Dependent Bioavailability

Due to the significant first-pass effect, the absolute bioavailability of **nilvadipine** in humans is approximately 14-19%. In animal models, oral bioavailability varies, with values of 3-4% in male rats, 2% in rabbits, and between 29% and 44% in other species like dogs.

Pharmacokinetic studies in healthy volunteers have shown that the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) increase in proportion to the dose for single oral doses up to about 12 mg. At higher doses of 16 and 20 mg, this linear relationship may be lost, suggesting that the first-pass hepatic elimination of the drug may become concentration-dependent or saturated.

Factors Influencing Bioavailability

- Food: The presence of food has little effect on the extent of nilvadipine bioavailability. Studies in healthy volunteers showed no significant differences in AUC or Cmax between fasted and fed states. However, a high-calorie meal (748-kcal) was found to slightly but significantly increase the time to reach Cmax, indicating a possible delay in drug absorption that is not considered therapeutically important in chronic therapy.
- Hepatic Impairment: In patients with liver cirrhosis, the bioavailability of nilvadipine is increased. Despite this, repeated administration does not appear to lead to drug accumulation.
- Drug-Drug Interactions: Co-administration of nilvadipine with drugs that modulate the activity of the CYP450 system can significantly alter its plasma concentration.
 - CYP3A4 Inducers: Rifampicin, a potent inducer of CYP3A4, has been shown to reduce the mean AUC of **nilvadipine** from 17.4 to 0.6 µg l-1 h, effectively abolishing its hypotensive effects.
 - CYP3A4 Inhibitors: Grapefruit juice, a known inhibitor of intestinal CYP3A4, can significantly increase the bioavailability of **nilvadipine**, potentially leading to enhanced effects and side effects.

Quantitative Pharmacokinetic Data



The following tables summarize key pharmacokinetic parameters for **nilvadipine** from various studies.

Table 1: Single-Dose Pharmacokinetic Parameters of **Nilvadipine** in Healthy Human Volunteers

Dose	Cmax (ng/mL)	Tmax (hours)	AUC (ng·h/mL)	t½ (hours)	Reference
2 mg	1.48 ± 0.47	1.08 - 1.50	Proportiona I to dose	11.0 ± 2.3	
4 mg	3.48 ± 0.53	1.08 - 1.50	Proportional to dose	11.0 ± 2.3	
6 mg	6.69 ± 1.54	1.08 - 1.50	Proportional to dose	11.0 ± 2.3	

Data presented as mean \pm standard deviation where available.

Table 2: Pharmacokinetic Parameters of Nilvadipine in Animal Species



Species	Route	Dose	t½ (hours)	Vd (L/kg)	CL (L/h/kg)	Absolut e Bioavail ability (%)	Referen ce
Mouse	IV	0.1 mg/kg	0.73	>4	High	N/A	
Rat (Male)	IV	0.1 mg/kg	1.2	>4	High	N/A	
Rat (Male)	Oral	10 mg/kg	N/A	N/A	N/A	3 - 4.3	
Rabbit	IV	0.1 mg/kg	3.7	>4	Moderate	N/A	
Rabbit	Oral	N/A	N/A	N/A	N/A	2	
Dog	IV	0.1 mg/kg	5.0	>4	Low	N/A	
Dog	Oral	1 mg/kg	~6	N/A	N/A	37 - 44	

Vd (Volume of Distribution at steady-state), CL (Systemic Plasma Clearance), N/A (Not Available).

Table 3: Plasma Protein Binding of Nilvadipine in Animal Species

Species	Free Fraction in Plasma (%)	% Bound (Calculated)	Reference
Mouse	1.94	98.06	
Rabbit	1.89	98.11	

| Dog | 0.85 | 99.15 | |



Key Experimental Methodologies Human Pharmacokinetic Studies

Clinical pharmacokinetic evaluations of **nilvadipine** have typically been conducted in healthy male volunteers. A common study design is the Latin-square, crossover method, where each subject receives different doses or treatments (e.g., fasted vs. fed) separated by a washout period. For single-dose studies, oral doses have ranged from 2 mg to 20 mg. Following drug administration, serial blood samples are collected over a period of up to 32 hours to characterize the plasma concentration-time profile.

Animal Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Preclinical ADME studies have been performed in mice, rats, rabbits, and dogs using both intravenous (IV) and oral administration. To trace the drug's fate, these studies often employ 14C-radiolabeled **nilvadipine**. Following administration, samples of blood, urine, feces, and bile (from cannulated animals) are collected over time. Tissue distribution is assessed by measuring radioactivity in various organs at different time points post-dosing.

Bioanalytical Methods

Quantification of **nilvadipine** in biological matrices requires highly sensitive analytical methods due to the low nanogram-per-milliliter concentrations observed in plasma.

- Gas Chromatography-Mass Spectrometry (GC-MS): Early studies utilized capillary column gas chromatography coupled with negative-ion chemical ionization mass spectrometry. This method achieved a lower limit of detection of 0.01 ng/mL in human plasma.
- Gas Chromatography with Electron Capture Detection (GC-ECD): This method has been used for determining **nilvadipine** concentrations in urine, with a detection limit of 0.5 ng/mL.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While not explicitly
 detailed for nilvadipine in the provided results, LC-MS/MS is the modern standard for
 quantifying small molecule drugs and their metabolites in biological fluids due to its high
 sensitivity, specificity, and throughput.



• Capillary Electrophoresis-Frontal Analysis (CE/FA): This specialized technique has been applied to study the enantioselective binding of **nilvadipine** to plasma lipoproteins.

Visualizations Mechanism of Action

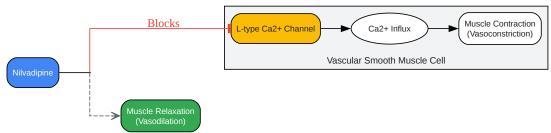


Figure 1: Nilvadipine Mechanism of Action

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Caption: Nilvadipine blocks L-type calcium channels on vascular smooth muscle cells.

Pharmacokinetic and Metabolic Pathway Overview



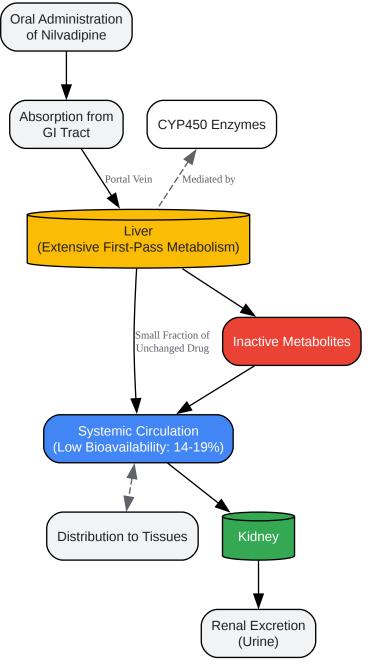


Figure 2: Overview of Nilvadipine's Oral Pharmacokinetic Pathway

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Caption: Oral **nilvadipine** undergoes extensive first-pass metabolism in the liver.



Experimental Workflow for a Human Pharmacokinetic Study

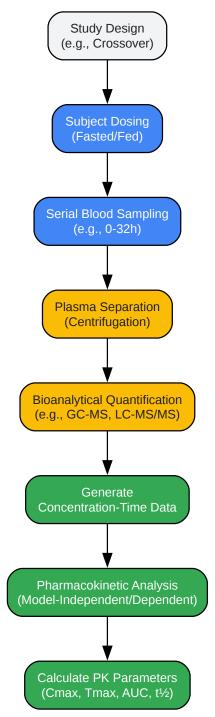


Figure 3: Typical Workflow for a Clinical Pharmacokinetic Study



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Caption: Workflow for determining pharmacokinetic parameters in human subjects.

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